3-Bromo-5-cyano-4-methoxybenzenesulfonyl chloride
Description
3-Bromo-5-cyano-4-methoxybenzenesulfonyl chloride is a versatile chemical compound with the molecular formula C7H4BrClNO3S. It is characterized by the presence of a bromine atom, a cyano group, a methoxy group, and a sulfonyl chloride group attached to a benzene ring. This compound is known for its unique chemical properties and wide range of applications in scientific research, particularly in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
3-bromo-5-cyano-4-methoxybenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClNO3S/c1-14-8-5(4-11)2-6(3-7(8)9)15(10,12)13/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKSSTCGKLJKOJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Br)S(=O)(=O)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: . The reaction conditions include the use of brominating agents such as bromine or N-bromosuccinimide (NBS) and cyano group donors like cyanogen bromide or potassium cyanide under controlled temperature and pressure conditions.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions involving continuous flow reactors and automated systems to ensure consistency and efficiency. The production process is optimized to minimize waste and maximize yield, often employing advanced purification techniques to obtain high-purity 3-Bromo-5-cyano-4-methoxybenzenesulfonyl chloride.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-5-cyano-4-methoxybenzenesulfonyl chloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under acidic or neutral conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Substitution: Nucleophilic substitution reactions are carried out using nucleophiles such as amines, alcohols, or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of corresponding alcohols or amines.
Substitution: Generation of sulfonamides, esters, or ethers.
Scientific Research Applications
3-Bromo-5-cyano-4-methoxybenzenesulfonyl chloride is extensively used in scientific research due to its unique chemical properties. Its applications include:
Chemistry: As a reagent in organic synthesis and as a building block for complex molecules.
Biology: In the study of enzyme inhibition and as a probe for biological assays.
Medicine: In the development of pharmaceuticals and as an intermediate in drug synthesis.
Industry: In the production of dyes, pigments, and other chemical products.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. The sulfonyl chloride group is highly reactive and can form strong bonds with nucleophiles, leading to the formation of sulfonamides, esters, or ethers. The cyano group can participate in nucleophilic addition reactions, while the bromine atom can undergo electrophilic substitution reactions. These interactions enable the compound to act as a versatile reagent in various chemical processes.
Comparison with Similar Compounds
3-Bromo-5-cyano-4-methoxybenzenesulfonyl chloride is unique compared to similar compounds due to its combination of functional groups. Some similar compounds include:
3-Bromo-4-methoxybenzenesulfonyl chloride: Lacks the cyano group.
5-Cyano-4-methoxybenzenesulfonyl chloride: Lacks the bromine atom.
3-Bromo-5-cyano-benzenesulfonyl chloride: Lacks the methoxy group.
These differences in functional groups result in distinct chemical properties and reactivity, making this compound a valuable compound in various applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
